![molecular formula C24H27ClN4O2S B2673409 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide CAS No. 422283-43-0](/img/no-structure.png)

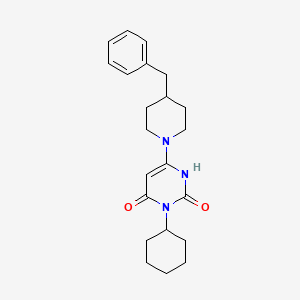

3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

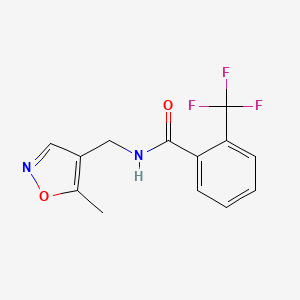

The compound “3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups. These include a chlorobenzyl group, a keto group, a methylpiperidino group, a thioxo group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a quinazoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, which can significantly affect the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, the carboxamide group could participate in hydrolysis or condensation reactions, and the keto group might be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like carboxamide could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Compounds related to 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic effects, with some compounds demonstrating IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds have also shown efficacy in vivo against colon 38 tumors in mice (Deady et al., 2003).

Antimicrobial and Antifungal Activity

Another avenue of research involves the synthesis of novel compounds for antimicrobial and antifungal applications. For instance, hybrid molecules containing penicillanic acid or cephalosporanic acid moieties were synthesized and found to possess good to moderate antimicrobial activity against various test microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).

Analgesic Activity

Compounds bearing a quinazoline moiety have been explored for their potential analgesic properties. For instance, new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety were synthesized and screened for analgesic activity, demonstrating significant effects in pain management (Saad et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylpiperidine followed by cyclization with thiourea and 2-chloroacetyl chloride. The resulting intermediate is then reacted with 7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylpiperidine", "thiourea", "2-chloroacetyl chloride", "7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylpiperidine in the presence of a base to form 4-chlorobenzyl-2-methylpiperidine.", "Step 2: Cyclization of 4-chlorobenzyl-2-methylpiperidine with thiourea in the presence of a base to form 2-thioxo-1H-quinazoline-7-carboxylic acid.", "Step 3: Reaction of 2-thioxo-1H-quinazoline-7-carboxylic acid with 2-chloroacetyl chloride in the presence of a base to form 2-chloroacetyl-2-thioxo-1H-quinazoline-7-carboxylic acid.", "Step 4: Reaction of 2-chloroacetyl-2-thioxo-1H-quinazoline-7-carboxylic acid with 7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline in the presence of a base to form the final product, 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide." ] } | |

Número CAS |

422283-43-0 |

Fórmula molecular |

C24H27ClN4O2S |

Peso molecular |

471.02 |

Nombre IUPAC |

3-[(4-chlorophenyl)methyl]-N-[2-(2-methylpiperidin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H27ClN4O2S/c1-16-4-2-3-12-28(16)13-11-26-22(30)18-7-10-20-21(14-18)27-24(32)29(23(20)31)15-17-5-8-19(25)9-6-17/h5-10,14,16H,2-4,11-13,15H2,1H3,(H,26,30)(H,27,32) |

Clave InChI |

OGXHGKWODOUXIS-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)

![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)

![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)

![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)

![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)

![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)